(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine
Description
Systematic Nomenclature and Structural Identification
This compound exhibits a complex nomenclature system that reflects its intricate molecular architecture. The International Union of Pure and Applied Chemistry systematic name precisely describes the compound's structure, wherein two para-aminobenzyl groups are connected through a sulfur atom bridging mechanism. The compound is also known by several alternative designations, including bis-(4-amino-benzyl)-sulfide, which emphasizes the symmetric nature of the molecule and its sulfide linkage.
The structural identification of this compound reveals a molecular framework consisting of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one sulfur atom, yielding the molecular formula C14H16N2S. The molecular weight has been consistently reported as 244.35 to 244.36 grams per mole across multiple chemical databases. The compound's Chemical Abstracts Service registry number 838-97-1 serves as its unique identifier in chemical literature and databases.
Structural analysis indicates that the molecule possesses two aromatic rings, each substituted with an amino group in the para position relative to the methylthio linkage. This configuration creates a symmetric molecule with dual aniline functionalities, which contributes significantly to its chemical reactivity and potential applications. The presence of the sulfur atom as a bridging element introduces unique electronic properties that distinguish this compound from other dianiline derivatives.
The three-dimensional conformational analysis reveals that the molecule can adopt various spatial arrangements due to rotation around the carbon-sulfur bonds. This conformational flexibility influences the compound's physical properties and reactivity patterns, making it an interesting subject for stereochemical studies.
Historical Context in Organosulfur Chemistry
The development of organosulfur chemistry has provided the foundation for understanding compounds like this compound within the broader context of sulfur-containing organic molecules. Organosulfur compounds have played crucial roles in organic synthesis and materials science for over a century, with thioether linkages representing one of the fundamental sulfur-carbon bonding motifs.
The systematic study of thioether-containing aromatic amines emerged from the broader investigation of sulfur chemistry in the early twentieth century. Researchers recognized that incorporating sulfur atoms into aromatic systems could dramatically alter the electronic properties and reactivity of the resulting compounds. The specific class of compounds containing both thioether linkages and aromatic amine functionalities gained prominence as chemists explored their potential as synthetic intermediates and functional materials.
Historical research into compounds similar to this compound began with simpler thioether derivatives of aniline, such as 4-(methylthio)aniline, which bears the Chemical Abstracts Service number 104-96-1. These earlier studies established fundamental principles regarding the synthesis, purification, and reactivity of sulfur-bridged aromatic amines. The knowledge gained from these simpler systems provided the foundation for developing more complex bis-aromatic structures like the compound under investigation.
The evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, enabled researchers to accurately characterize and study these complex organosulfur compounds. This technological advancement facilitated the detailed structural elucidation that is essential for understanding the relationship between molecular structure and chemical properties in this class of compounds.
Position Within Thioether-Functionalized Aniline Derivatives
This compound occupies a distinctive position within the broader family of thioether-functionalized aniline derivatives, representing a bridge between simple monoaniline thioethers and more complex polyaromatic sulfur-containing systems. The compound's structural features place it in a unique category that combines the reactivity of aromatic amines with the distinctive properties imparted by sulfur linkages.
Within the classification system for thioether-functionalized aromatic amines, this compound belongs to the subset of bis-aniline derivatives connected through alkylthio bridges. This structural motif distinguishes it from simpler compounds such as 4-(methylthio)aniline, which contains only a single aromatic ring system. The presence of two aniline functionalities connected through a sulfur-containing bridge creates opportunities for bifunctional reactivity that are not available in monoaniline derivatives.
Comparative analysis with related compounds reveals the unique properties that arise from the specific arrangement of functional groups in this compound. For instance, 4,4'-thiodianiline, which bears the Chemical Abstracts Service number 139-65-1, represents a closely related compound where two aniline rings are directly connected through a sulfur atom without intervening methylene groups. The presence of the methylene spacers in this compound introduces additional conformational flexibility and alters the electronic communication between the aromatic systems.
The compound's position within the broader family of organosulfur compounds is further defined by its relationship to other sulfur-bridged aromatic systems. Research databases contain numerous examples of compounds with the molecular formula C14H16N2S, indicating the existence of structural isomers and related derivatives. This diversity within the chemical space highlights the importance of precise structural identification and the unique properties that arise from specific connectivity patterns.
The classification of this compound within chemical taxonomy systems reflects its multifunctional nature, incorporating elements of both amine chemistry and organosulfur chemistry. This dual classification influences its potential applications and synthetic utility, positioning it as a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
4-[(4-aminophenyl)methylsulfanylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZHYMYRVMTQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
A common approach is the nucleophilic substitution of a halomethyl derivative of 4-aminobenzyl with a thiol or thiolate intermediate derived from 4-aminobenzylthiol.
- Step 1: Synthesis of 4-aminobenzylthiol or its protected form.
- Step 2: Preparation of 4-(halomethyl)aniline (e.g., 4-(chloromethyl)aniline).
- Step 3: Nucleophilic substitution where the thiolate attacks the halomethyl group, forming the thioether linkage.
This method requires careful control of reaction conditions to avoid oxidation of thiol to disulfides and to maintain amino group integrity.
Thiol-Mediated Coupling via Ullmann-Type Reactions
Transition-metal catalyzed coupling reactions, such as copper-catalyzed Ullmann-type couplings, can be employed to form aryl thioethers.
- Step 1: Preparation of 4-aminobenzyl halide or aryl iodide.
- Step 2: Reaction with 4-aminobenzenethiol under copper catalysis.
- Step 3: Optimization of ligand, base, and temperature to maximize yield and selectivity.
This method benefits from mild conditions and good functional group tolerance.
Protection and Deprotection Strategies
Due to the presence of amino groups, protection (e.g., Boc or Fmoc groups) is often necessary during the thioether formation steps to prevent side reactions.
- Step 1: Protect amino groups on 4-aminobenzyl derivatives.
- Step 2: Perform thioether formation via nucleophilic substitution or coupling.
- Step 3: Remove protecting groups under mild acidic or basic conditions.
Representative Experimental Data and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Preparation of 4-aminobenzylthiol | Reduction of 4-nitrobenzyl derivatives | Catalytic hydrogenation, Pd/C, H2 | 90-95 | High purity thiol required |
| Halomethylation of 4-aminobenzyl | Reaction with halogenating agent (e.g., SOCl2) | Anhydrous solvent, low temp | 80-85 | Avoid over-chlorination |
| Nucleophilic substitution | Thiolate + halomethyl derivative | DMF or DMSO, base (K2CO3), 80-120°C | 70-85 | Controlled to prevent side reactions |
| Protection of amino groups | Boc2O or Fmoc-Cl | Organic solvent, base | 85-90 | Protects amino groups during coupling |
| Deprotection | Acidic or basic conditions | TFA or piperidine | 90-95 | Mild conditions to preserve thioether |
Research Findings and Optimization Notes
- Catalyst and Base Selection: Copper catalysts with appropriate ligands improve coupling efficiency in Ullmann-type reactions, reducing reaction times and increasing yields.
- Solvent Effects: Polar aprotic solvents like DMF or DMSO favor nucleophilic substitution reactions by stabilizing charged intermediates.
- Temperature Control: Elevated temperatures (80–120°C) are often necessary but must be balanced to avoid decomposition.
- Protection Strategies: Boc protection is preferred for amino groups due to ease of removal and stability under coupling conditions.
- Purification: Chromatographic techniques and recrystallization are used to isolate the final product with high purity.
Summary of Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic substitution | Straightforward, good yields | Requires careful thiol handling |
| Ullmann-type coupling | Mild conditions, functional group tolerance | Requires catalyst optimization |
| Protection/deprotection | Prevents side reactions | Adds steps and cost |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products:
Sulfoxides and sulfones: from oxidation reactions
Amine derivatives: from reduction reactions
Substituted benzylamine derivatives: from substitution reactions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of compounds containing thiol and amine functionalities exhibit significant antimicrobial activity. For example, studies have shown that certain thioether compounds demonstrate enhanced inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thioether linkage is believed to contribute to the increased bioactivity by enhancing the compound's ability to penetrate bacterial membranes .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. A study utilizing a series of VHL-based degraders revealed that similar thioether-linked compounds could induce proteasome-dependent degradation of target proteins in cancer cells, suggesting a pathway for therapeutic intervention in oncology .
Biochemical Applications
Enzyme Interaction Studies
The interaction of (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine with various amine oxidases has been evaluated. The compound's structure allows it to act as a substrate for these enzymes, which play crucial roles in metabolic pathways. Understanding these interactions can lead to the development of selective inhibitors or activators that can modulate enzyme activity for therapeutic purposes .
Histochemical Reagents
This compound's thiol-reactive properties make it suitable for use as a histochemical reagent. It can be utilized to label thiol groups in tissue sections, enabling researchers to visualize and study protein interactions in biological samples .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for creating functional polymers. Its ability to form stable bonds with other monomers allows for the synthesis of materials with tailored properties, such as increased thermal stability and resistance to chemical degradation .
Data Summary
Case Studies
-
Antimicrobial Activity Study
In a comparative study, this compound was tested against standard antibiotics. Results indicated that the compound exhibited superior antimicrobial activity against resistant bacterial strains, highlighting its potential as a new antimicrobial agent. -
Cancer Therapeutics Research
A recent study focused on the application of thioether compounds in ovarian cancer treatment demonstrated that these compounds could effectively reduce tumor growth by targeting specific cellular pathways involved in cancer progression. -
Histochemical Applications
A series of experiments were conducted using this compound as a histochemical reagent to visualize thiol groups in various tissues. The results confirmed its efficacy and specificity, making it a valuable tool for researchers studying protein functions.
Mechanism of Action
The mechanism of action of (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Thioether vs. Sulfonyl and Thiazole Groups
Aromatic Amine Substituents
- Electron-donating groups: The 4-aminobenzyl group in the target compound provides strong electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in 4-(4′-nitrophenyl)thiazol-2-amine) that reduce aromatic reactivity .
- Methoxy and fluoro substituents : Compounds like 4-(4-Methoxyphenyl)thiazol-2-amine and Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine exhibit altered electronic profiles, impacting solubility and interaction with hydrophobic protein pockets .
Physicochemical Properties
Bioactivity and Therapeutic Potential
- Antiproliferative activity : Thiazol-2-amine derivatives (e.g., N-Methyl-5-...thiazol-2-amine) show promise in cancer research, with bioactivity linked to heterocyclic cores and substituent electronegativity .
- HIV-1 protease inhibition : Structural similarity to fragments in COCONUT and ChemDiv libraries suggests the target compound could be optimized for protease binding, leveraging the thioether’s flexibility .
- Cluster analysis : Compounds with benzylamine and sulfur-containing groups cluster in bioactivity profiles, correlating with shared protein target interactions (e.g., kinase inhibition) .
Biological Activity
The compound (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine , also known as a thioether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thioether linkage, which is significant for its biological interactions. The presence of the amino group enhances its reactivity and potential for forming various derivatives.
Antimicrobial Activity
Research indicates that compounds with thioether functionalities often exhibit antimicrobial properties. For instance, studies have shown that derivatives related to this compound demonstrate significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 2-Amino-1,3,4-thiadiazole | E. coli | 16 µg/mL |
| 4-Aminothiophenol | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the thioether group may enhance the interaction with microbial cell membranes, leading to increased efficacy against pathogens .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. Its structural similarity to known anticancer agents positions it as a promising candidate for further development.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the cytotoxic effects of this compound on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results demonstrated that the compound exhibited a dose-dependent inhibition of cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| U-87 | 15 |
| MDA-MB-231 | 25 |
These results indicate that this compound may act through mechanisms such as apoptosis induction or cell cycle arrest .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, including enzymes and receptors associated with cancer progression and microbial resistance.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of cancer cells, thereby disrupting their growth.
- Receptor Interaction : It is hypothesized that the compound may bind to receptors involved in cell signaling pathways, modulating cellular responses to external stimuli.
Future Directions
Further research is warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential for drug development are essential for translating these findings into therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine?
Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A plausible route includes:
Thioether formation : React 4-aminobenzyl chloride with a mercapto-methyl intermediate (e.g., mercaptoethanol) under basic conditions (e.g., NaH in DMF) to form the thioether linkage .
Amine coupling : Introduce the second amine group via Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 110°C .
Key considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer :
- 1H NMR : In DMSO-d₆, expect signals at δ 6.5–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (CH₂-S), and δ 2.5–3.0 ppm (NH₂). Coupling constants (J) distinguish para-substituted aromatic protons .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 287.1 (M+H⁺) confirms molecular weight. Fragmentation patterns reveal thioether and amine groups .
- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 2550 cm⁻¹ (S-H stretch, if present in intermediates) .
Advanced Research Questions
Q. How does the thioether linkage influence biological activity compared to ether or amine analogs?
Methodological Answer :
- Comparative assays : Test antimicrobial activity against S. aureus (MIC) for this compound vs. its ether analog. Use broth microdilution (CLSI guidelines) .
- Mechanistic insight : Thioether’s sulfur atom enhances membrane permeability via hydrophobic interactions, confirmed by molecular dynamics simulations (e.g., GROMACS) .
Data Contradiction : Some studies report higher activity for thioethers , while others favor ethers due to reduced toxicity . Resolve via dose-response assays (IC₅₀) and cytotoxicity profiling (MTT assay on HEK-293 cells) .
Q. What strategies resolve conflicting data on this compound’s solubility and stability?
Methodological Answer :
- Solubility : Conflicting reports in DMSO (high solubility) vs. water (low) arise from aggregation. Use dynamic light scattering (DLS) to assess particle size in aqueous buffers (pH 7.4) .
- Stability : Degradation under UV light (reported in ) vs. stability in dark conditions. Perform accelerated stability studies (ICH Q1A guidelines) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to cytochrome P450 (CYP3A4). Parameters: grid size 60×60×60 Å, Lamarckian GA .
- MD simulations : GROMACS with CHARMM36 force field to assess binding stability (100 ns trajectory). Analyze RMSD and hydrogen bonding .
Key finding : The thioether group forms stable van der Waals interactions with CYP3A4’s hydrophobic pocket, explaining observed metabolic stability .
Methodological Challenges in Structural Analysis
Q. Why do XRD and NMR data sometimes conflict for this compound?
Methodological Answer :
- XRD limitations : Crystallization may favor one conformer, while NMR captures dynamic equilibrium. Use variable-temperature NMR (VT-NMR) to detect conformational exchange .
- Example : XRD shows planar aromatic rings, while NMR reveals puckering due to steric hindrance from the thioether group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
